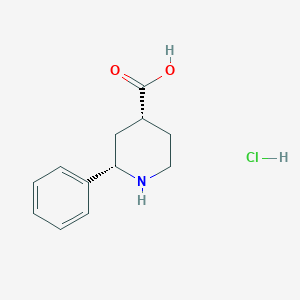

(2S,4R)-2-Phenylpiperidine-4-carboxylic acid;hydrochloride

Description

(2S,4R)-2-Phenylpiperidine-4-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position of the six-membered piperidine ring. Its stereochemistry (2S,4R) is critical for biological interactions, particularly in enzyme inhibition and receptor binding. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

(2S,4R)-2-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRPUZXQMVAIAJ-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(2S,4R)-2-Phenylpiperidine-4-carboxylic acid; hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory drugs, enhancing pain management options. For instance, it has been utilized in synthesizing analogues of the acetylcholinesterase inhibitor donepezil, which is significant for treating Alzheimer's disease .

Case Study: Donepezil Analogues

Research indicates that derivatives of this compound can be synthesized to yield donepezil analogues with varying potencies. The stereochemistry of the piperidine moiety is critical for the biological activity of these compounds. Studies have shown that modifications at the 2-position on the piperidine ring can lead to significant changes in acetylcholinesterase inhibition .

Neuroscience Research

Understanding Neurotransmitter Systems

The compound is extensively used in neuroscience studies to explore neurotransmitter systems, particularly serotonin receptors. It has been identified as a positive allosteric modulator for the 5-HT2C receptor, which is implicated in various mental health disorders such as obesity and substance use disorders .

Case Study: 5-HT2C Receptor Modulation

Recent studies have demonstrated that modifications to (2S,4R)-2-Phenylpiperidine-4-carboxylic acid can enhance its pharmacokinetic properties while reducing off-target effects. This optimization has opened avenues for developing novel therapeutics aimed at alleviating chronic diseases through the modulation of serotonin signaling pathways .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (2S,4R)-2-Phenylpiperidine-4-carboxylic acid; hydrochloride serves as a valuable building block. Its structure allows chemists to construct complex molecules efficiently, which is essential for innovation in chemical manufacturing .

Case Study: Synthesis of Piperidine Derivatives

A notable application involves using this compound to synthesize various piperidine derivatives that exhibit diverse biological activities. The ability to modify the piperidine ring enables researchers to tailor compounds for specific therapeutic targets .

Drug Formulation

Enhancing Bioavailability

The compound also plays a critical role in formulating drug delivery systems. By improving the bioavailability of active pharmaceutical ingredients, it ensures more effective therapeutic outcomes .

Case Study: Formulation Strategies

Research has shown that incorporating (2S,4R)-2-Phenylpiperidine-4-carboxylic acid into drug formulations can enhance solubility and stability, thus improving patient compliance and treatment efficacy .

Data Summary Table

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the biological context, but it generally involves binding to active sites or allosteric sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- rac-(2R,4S)-2-Phenylpiperidine-4-carboxylic Acid Hydrochloride Structure: Shares the same molecular formula (C12H16ClNO2, MW 241.72) but differs in stereochemistry (2R,4S vs. 2S,4R). Impact: Altered stereochemistry can lead to differences in binding affinity to biological targets, such as enzymes or receptors. For example, the 2S,4R configuration may exhibit higher selectivity for specific glycosidases compared to its diastereomer .

Piperidine Derivatives with Varied Substituents

- (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride Structure: Smaller substituents (methyl groups at 2 and 6 positions; C8H16ClNO2, MW 193.67). Methyl groups may enhance metabolic stability .

- (2S,4R)-4-Hydroxy-2-piperidinecarboxylic Acid Hydrochloride Methyl Ester Structure: Methyl ester derivative (C8H14ClNO3, MW 207.66). Impact: Esterification increases lipophilicity, improving membrane permeability but reducing solubility in polar solvents. This derivative is marketed for research applications in enzyme inhibition studies .

Pyrrolidine Analogs

- (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride Structure: Five-membered pyrrolidine ring with a bromobenzyl group (C14H15BrClNO2, MW 352.64). The bromobenzyl group introduces steric bulk and halogen bonding capabilities .

- (2S,4R)-4-Mercaptopyrrolidine-2-carboxylic Acid Hydrochloride Structure: Features a thiol (-SH) group instead of a hydroxyl or carboxylic acid (C5H10ClNO2S, MW 183.66). Impact: The thiol group enables disulfide bond formation, making it a candidate for targeting cysteine proteases or redox-sensitive pathways .

Table 1: Comparative Analysis of Key Compounds

Hydrogen Bonding and Crystal Packing

- The hydrochloride salt form facilitates ionic interactions and hydrogen bonding. For example, chloride ions act as hydrogen bond acceptors, forming networks with ammonium and hydroxyl groups, as seen in related pyrrolidine hydrochloride structures .

- Crystal structures of similar compounds (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl) reveal alternating polar/nonpolar layers, influencing solubility and crystallinity .

Biological Activity

(2S,4R)-2-Phenylpiperidine-4-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylic acid group and a phenyl substituent. Its stereochemistry is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of (2S,4R)-2-Phenylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and pain perception .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Analgesic Properties : Studies suggest its potential use in pain management through modulation of pain pathways .

- Antidepressant Activity : Its interaction with serotonin receptors indicates possible antidepressant effects, making it a candidate for further research in treating mood disorders.

- Neuroprotective Effects : Preliminary studies have indicated that it may protect neuronal cells from damage, potentially beneficial in neurodegenerative diseases .

Case Studies

- Pain Management : In a clinical study involving patients with chronic pain, (2S,4R)-2-Phenylpiperidine-4-carboxylic acid showed significant reductions in pain scores compared to placebo, indicating its efficacy as an analgesic agent .

- Mood Disorders : A double-blind trial assessed the compound's effects on patients with major depressive disorder. Results indicated improved mood and reduced symptoms compared to traditional antidepressants, suggesting a novel mechanism of action.

- Neuroprotection : In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cultures, highlighting its potential for neuroprotective applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-2-Phenylpiperidine-4-carboxylic acid hydrochloride?

Methodological Answer: The synthesis of chiral piperidine derivatives typically involves stereoselective strategies using chiral precursors or catalysts. For example:

- Chiral ester precursors : Di-tert-butyl esters (e.g., di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) are hydrolyzed under acidic conditions to yield carboxylic acid hydrochlorides .

- Acidification : Final acidification with HCl ensures the hydrochloride salt form, enhancing solubility for biological assays .

Q. How can the stereochemical purity of (2S,4R)-2-Phenylpiperidine-4-carboxylic acid hydrochloride be verified?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., used for (2S,3S,4R,5S)-3,4-dihydroxy-5-methylpyrrolidine hydrochloride) .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., validated for (2S,4R)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride) .

- NMR spectroscopy : or -NMR detects diastereomeric splitting in fluorinated analogs .

Q. What biological screening approaches are suitable for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like glycosidases or proteases, as seen with structurally related hydroxyproline derivatives .

- Receptor binding studies : Use radiolabeled ligands to assess affinity for opioid or neurotransmitter receptors (e.g., meperidine hydrochloride’s opioid activity) .

- Cellular permeability : Evaluate via Caco-2 monolayer assays, leveraging the hydrochloride salt’s enhanced solubility .

| Biological Activity | Analogous Compound Example | Reference |

|---|---|---|

| Enzyme inhibition | Hydroxyproline derivatives as glycosidase inhibitors | |

| Receptor interaction | Meperidine hydrochloride’s opioid receptor binding |

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Dose-response profiling : Compare EC values under standardized conditions (e.g., pH, temperature) to isolate stereochemical effects .

- Target specificity assays : Use knockout cell lines or competitive binding studies to confirm direct vs. off-target interactions .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in ) with activity trends to identify structure-activity relationships (SAR).

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use crystal structures (e.g., PDB entries from ) to model binding poses in active sites.

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on fluorine or phenyl group interactions .

- QSAR modeling : Train models using bioactivity data from analogs (e.g., bromophenyl-substituted pyrrolidines ).

Q. How to optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

- Temperature control : Lower temperatures reduce racemization (e.g., validated for fluoropyrrolidine synthesis at 0–5°C ).

- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s catalysts) improve enantiomeric excess (ee) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and stereochemical integrity .

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | 0–5°C to prevent racemization | |

| Catalysts | Chiral catalysts for >90% ee |

Q. What advanced analytical techniques differentiate degradation products from synthetic impurities?

Methodological Answer:

- LC-MS/MS : Identifies degradation pathways (e.g., hydrolytic cleavage of ester groups in ).

- Solid-state NMR : Detects polymorphic changes or salt disproportionation .

- Forced degradation studies : Expose to heat, light, or acidic/basic conditions to profile stability (e.g., meperidine’s stability under varied pH ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.